ETHYL 5-BROMO-2-OXO-1,1',2,2',5',6',7',7'A-OCTAHYDROSPIRO[INDOLE-3,3'-PYRROLIZINE]-1'-CARBOXYLATE
Overview
Description
Ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the formation of the spiro compound through a cyclization reaction. The bromination step is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Biological Studies: Researchers investigate its biological activity to understand its potential effects on various biological pathways.
Industrial Applications: It can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mechanism of Action
The mechanism by which ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
- Ethyl 2-{[((2E)-2-{5-bromo-2-[(4-methoxybenzoyl)oxy]…
Uniqueness
Ethyl 5-bromo-2-oxo-1,1’,2,2’,5’,6’,7’,7a’-octahydrospiro[indole-3,3’-pyrrolizine]-1’-carboxylate is unique due to its spiro structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5'-bromo-2'-oxospiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-2-23-15(21)11-9-17(20-7-3-4-14(11)20)12-8-10(18)5-6-13(12)19-16(17)22/h5-6,8,11,14H,2-4,7,9H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROIOIPZEJZPSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(C3=C(C=CC(=C3)Br)NC2=O)N4C1CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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